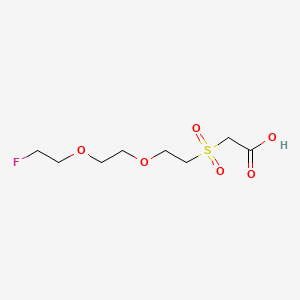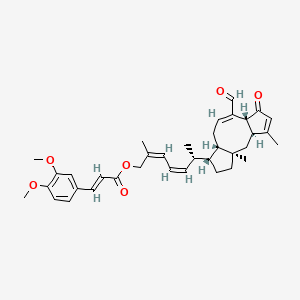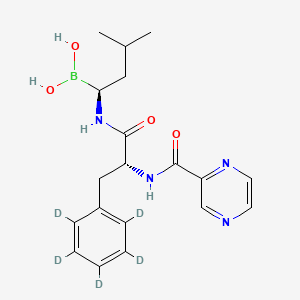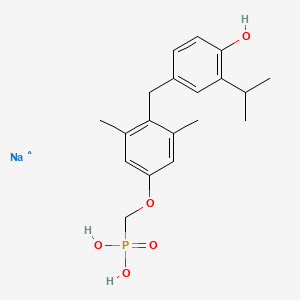
Phenserine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenserine-d5 is a deuterated form of phenserine, a synthetic drug that has been investigated for its potential to treat Alzheimer’s disease. Phenserine exhibits neuroprotective and neurotrophic effects, making it a promising candidate for mitigating neurological diseases . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolic pathways of phenserine.
準備方法
Synthetic Routes and Reaction Conditions
Phenserine can be synthesized from physostigmine in a two-step process. The first step involves the formation of eseroline, followed by the reaction with phenyl isocyanate to produce phenserine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of phenserine-d5 involves the same synthetic route as phenserine, with the incorporation of deuterium at specific positions in the molecule. This is achieved by using deuterated reagents and solvents during the synthesis process .
化学反応の分析
Types of Reactions
Phenserine-d5 undergoes various chemical reactions, including:
Oxidation: Phenserine can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert phenserine to its reduced forms, such as eseroline.
Substitution: Phenserine can undergo substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms like eseroline, and substituted carbamate derivatives .
科学的研究の応用
Phenserine-d5 has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and stability of phenserine.
Biology: Investigated for its neuroprotective effects and ability to modulate neurotransmitter levels.
Medicine: Explored as a potential treatment for Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Industry: Utilized in the development of neuroprotective agents and cognitive enhancers.
作用機序
Phenserine-d5 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is beneficial in improving memory and cognitive functions in Alzheimer’s patients . Additionally, this compound has been shown to reduce the production of beta-amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Physostigmine: A natural acetylcholinesterase inhibitor with a similar mechanism of action.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor with similar therapeutic effects.
Uniqueness of Phenserine-d5
This compound is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its dual mechanism of action, involving both acetylcholinesterase inhibition and reduction of beta-amyloid precursor protein, sets it apart from other similar compounds .
特性
分子式 |
C20H23N3O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1/i4D,5D,6D,7D,8D |
InChIキー |
PBHFNBQPZCRWQP-YQUOXFQNSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C)[2H])[2H] |
正規SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)





![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)


![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)

